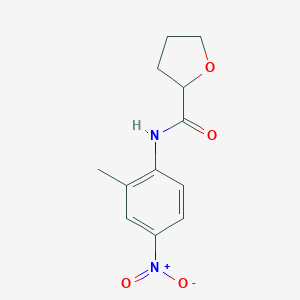
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by the presence of an oxolane ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with oxolane-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The oxolane ring may also contribute to the compound’s overall biological activity by stabilizing its interaction with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)oxolane-2-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(2-methyl-4-nitrophenyl)acetohydrazonoyl bromide: Contains a different functional group but shares the nitrophenyl moiety.
Uniqueness
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide is unique due to the presence of both the oxolane ring and the nitrophenyl group, which confer specific chemical and biological properties. The methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H14N2O4 |
|---|---|
Molekulargewicht |
250.25g/mol |
IUPAC-Name |
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H14N2O4/c1-8-7-9(14(16)17)4-5-10(8)13-12(15)11-3-2-6-18-11/h4-5,7,11H,2-3,6H2,1H3,(H,13,15) |
InChI-Schlüssel |
RWZRJWJDLSYVMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



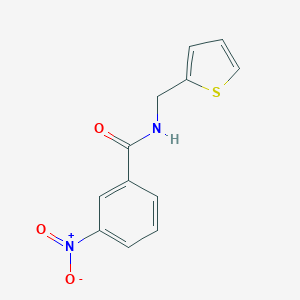
![Propyl 5-methyl-4-(4-propylphenyl)-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B458251.png)
![N-[4-(diethylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B458252.png)
![1-(5-Methyl-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B458255.png)
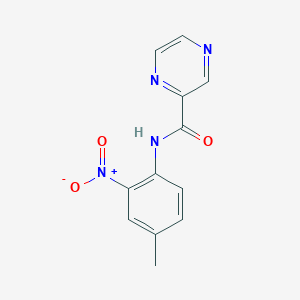

![Methyl 2-[({3-chloro-6-nitro-1-benzothien-2-yl}carbonyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B458261.png)
![2-{[(4-Chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B458262.png)
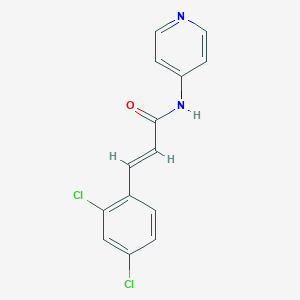
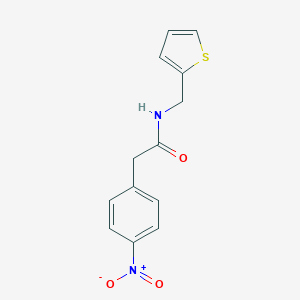
![3-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B458266.png)
![1-[3-(3,4-Dichlorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B458268.png)
![1-[3-(4-Tert-butylphenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B458270.png)
